molecular formula C21H25NaO3 B10800088 Acitretin (sodium)

Acitretin (sodium)

Cat. No.: B10800088
M. Wt: 348.4 g/mol
InChI Key: ZLNPVBQOHHEBBD-WMOHYEITSA-M
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Description

Ro 10-1670 sodium, also known as acitretin sodium, is a second-generation, systemic retinoid. It is primarily used in the treatment of severe psoriasis and other disorders of keratinization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acitretin sodium involves several key steps. The process begins with the methylation of 2,3,5-trimethylphenol using potassium hydroxide and methyl iodide in refluxing aqueous ethanol to produce 2,3,5-trimethylanisole. This intermediate is then carbonylated with phosphorus oxychloride and dimethylformamide to yield 4-methoxy-2,3,6-trimethylbenzaldehyde. Subsequent condensation with acetone in the presence of sodium hydroxide forms 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one. This compound undergoes a Grignard reaction with ethynylmagnesium bromide in tetrahydrofuran to produce 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-3-hydroxy-4-penten-1-yne. Controlled hydrogenation of this intermediate with hydrogen over a palladium catalyst in hexane yields 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-3-hydroxy-1,4-pentadiene. Finally, treatment with triphenylphosphonium bromide in benzene at 60°C produces the phosphonium salt, which is then condensed with 3-formylcrotonic acid butyl ester using sodium hydride in dimethylformamide to yield the desired product .

Industrial Production Methods

Industrial production of acitretin sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization techniques and is then converted to its sodium salt form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions

Acitretin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Acitretin sodium can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acitretin sodium has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of retinoid chemistry and its interactions with various reagents.

    Biology: Acitretin sodium is used to study the effects of retinoids on cell differentiation and proliferation.

    Medicine: It is primarily used in the treatment of severe psoriasis and is being researched for its potential in treating Alzheimer’s disease.

    Industry: Acitretin sodium is used in the formulation of topical treatments for skin disorders

Mechanism of Action

The mechanism of action of acitretin sodium involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors and retinoid X receptors, which regulate the growth and differentiation of skin cells. By normalizing the growth cycle of skin cells, acitretin sodium reduces the excessive cell growth and keratinization seen in psoriasis .

Comparison with Similar Compounds

Similar Compounds

    Etretinate: A first-generation retinoid with a longer half-life compared to acitretin sodium.

    Tazarotene: A third-generation retinoid used in the treatment of psoriasis and acne.

    Isotretinoin: Another retinoid used primarily for severe acne.

Uniqueness

Acitretin sodium is unique due to its shorter half-life compared to etretinate, which reduces the risk of long-term side effects. It also has a broader range of applications, including potential use in Alzheimer’s disease research .

Properties

Molecular Formula

C21H25NaO3

Molecular Weight

348.4 g/mol

IUPAC Name

sodium;(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

InChI

InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/q;+1/p-1/b9-7+,11-10+,14-8+,15-12+;

InChI Key

ZLNPVBQOHHEBBD-WMOHYEITSA-M

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C)C)C)OC.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)[O-])C)C)C)C)OC.[Na+]

Origin of Product

United States

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